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Linc00839 is a long non-coding RNA that has been identified as a key regulator in the

progression and chemoresistance of certain cancers, primarily through its interaction with major

signaling pathways.

Biological Pathway Involvement
Linc00839 has been shown to be involved in at least two distinct signaling pathways in different

cancer types:

PI3K/AKT Signaling Pathway in Breast Cancer: In breast cancer, Linc00839 expression is

upregulated in chemoresistant cells and tissues, and its high levels are associated with a

poor prognosis. The transcription factor Myc directly binds to the promoter of Linc00839,

activating its transcription. Linc00839, in turn, enhances the expression of Myc and the RNA-

binding protein Lin28B, leading to the activation of the PI3K/AKT signaling pathway. This

creates a positive feedback loop (Myc/Linc00839/Lin28B) that promotes cancer cell

proliferation and chemoresistance. The knockdown of Linc00839 has been shown to

suppress proliferation, invasion, and migration, and sensitize cancer cells to paclitaxel in

vitro.

NF-κB Signaling Pathway in Lung Adenocarcinoma: In lung adenocarcinoma, Linc00839

promotes tumor progression by modulating the NF-κB signaling pathway through a dual

mechanism. In the cytoplasm, it acts as a molecular sponge for miR-17-5p, which in turn

regulates the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. In the nucleus, Linc00839

binds to the Polypyrimidine tract binding protein 1 (PTBP1), which facilitates the nuclear
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translocation of the NF-κB p65 subunit and subsequent transcription of downstream target

genes. This coordinated regulation in both the cytoplasm and the nucleus enhances the

proliferation, migration, invasion, and angiogenesis of lung adenocarcinoma cells.

Signaling Pathway Diagrams

Nucleus

Cytoplasm

Myc

Linc00839

Activates Transcription Lin28BUpregulates

PI3K

Activates Pathway

Upregulates

AKT
Activates Proliferation &

Chemoresistance
Promotes

Click to download full resolution via product page

Caption: Myc/Linc00839/Lin28B feedback loop activating the PI3K/AKT pathway in breast

cancer.
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Caption: Dual regulation of the NF-κB pathway by Linc00839 in lung adenocarcinoma.

Quantitative Data
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Currently, specific quantitative data such as IC50 or Ki values are not applicable to a long non-

coding RNA like Linc00839. The available research provides qualitative and semi-quantitative

data on its expression and effects.

Parameter Observation Cancer Type Reference

Linc00839 Expression

Upregulated in

chemoresistant cells

and tissues.

Breast Cancer

Prognosis
High levels associated

with poor prognosis.
Breast Cancer

Effect of Knockdown

Suppressed

proliferation, invasion,

and migration;

sensitized cells to

paclitaxel.

Breast Cancer

Linc00839 Function

Promotes

proliferation,

migration, invasion,

and angiogenesis.

Lung Adenocarcinoma

Experimental Protocols
The following experimental protocols were utilized in the studies of Linc00839:

Cell Culture and Transfection: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and lung

adenocarcinoma cell lines were used. Cells were cultured in appropriate media and

transfected with siRNAs or overexpression plasmids for Linc00839.

Quantitative Real-Time PCR (qRT-PCR): This technique was used to measure the

expression levels of Linc00839, Myc, Lin28B, and other target genes in cells and tissues.

Western Blot Analysis: This method was employed to determine the protein levels of key

signaling molecules such as PI3K, AKT, p-AKT, and components of the NF-κB pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Situ Hybridization (ISH): ISH was used to detect the localization of Linc00839 within the

cell (nucleus and cytoplasm).

Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to confirm the direct

binding of the Myc transcription factor to the promoter region of Linc00839.

RNA Immunoprecipitation (RIP): RIP was used to demonstrate the interaction between

Linc00839 and the RNA-binding protein Lin28B.

Luciferase Reporter Assay: This assay was used to validate the interaction between

Linc00839 and miR-17-5p.

Cell Viability and Apoptosis Assays: Assays such as MTT or CCK-8 were used to assess cell

proliferation and viability. Flow cytometry was used to quantify apoptosis.

In Vivo Xenograft Models: Nude mice were injected with cancer cells (with modified

Linc00839 expression) to evaluate tumor growth and metastasis in a living organism.

CB-839 (Telaglenastat): A Glutaminase Inhibitor in
Cancer Metabolism
CB-839, also known as Telaglenastat, is a first-in-class, potent, and selective inhibitor of

glutaminase 1 (GLS1). It is an investigational drug being evaluated in multiple clinical trials for

various cancers.

Biological Pathway Involvement
The primary biological pathway targeted by CB-839 is glutaminolysis. Many cancer cells exhibit

a high metabolic rate and are dependent on glutamine as a key nutrient for energy production

and the synthesis of macromolecules.

Inhibition of Glutaminolysis: Glutaminase is the enzyme that catalyzes the first step in

glutaminolysis, the conversion of glutamine to glutamate. Glutamate is then further

metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate

ATP and biosynthetic precursors (e.g., other amino acids, nucleotides, and fatty acids). By

inhibiting GLS1, CB-839 blocks this pathway, leading to a depletion of downstream
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metabolites, which in turn induces metabolic stress and inhibits cancer cell growth and

proliferation.
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Caption: Mechanism of action of CB-839 in inhibiting the glutaminolysis pathway.

Quantitative Data
CB-839 has been evaluated in numerous preclinical and clinical studies, providing quantitative

data on its potency and efficacy.
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Parameter Value/Observation Context Reference

Drug Type

Small molecule

inhibitor of

glutaminase (GLS1)

Oncology

Clinical Trials

Multiple ongoing and

completed trials in

solid tumors and

hematological

malignancies.

Myelodysplastic

Syndrome, Solid

Tumors

Combinations

Studied in

combination with other

agents like azacitidine

and palbociclib.

Myelodysplastic

Syndrome, Solid

Tumors

Note: Specific IC50 values and detailed clinical trial results are typically published in peer-

reviewed journals and conference presentations and were not available in the provided search

snippets. The ClinicalTrials.gov entries confirm the drug's development stage and therapeutic

strategy.

Experimental Protocols
The development and evaluation of CB-839 involve a range of experimental protocols:

Enzyme Inhibition Assays: In vitro assays to determine the potency of CB-839 against

purified GLS1 enzyme, yielding IC50 values.

Cell-Based Assays: Cancer cell lines are treated with CB-839 to measure its effect on cell

proliferation, viability, and apoptosis.

Metabolomics Analysis: Techniques like mass spectrometry are used to measure the levels

of glutamine, glutamate, and other metabolites in cancer cells and tumors treated with CB-

839 to confirm its mechanism of action.

Preclinical In Vivo Models: Xenograft and patient-derived xenograft (PDX) models in mice

are used to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of
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CB-839.

Clinical Trial Protocols: As seen in studies NCT03264593 and NCT02071862, clinical trials

are designed with specific eligibility criteria, treatment arms (e.g., CB-839 as a single agent

or in combination), and endpoints (e.g., safety, response rate, progression-free survival).

Patients are monitored for adverse events, and tumor responses are assessed using

imaging and other relevant biomarkers.

Clinical Trial Workflow Example
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Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of CB-839.
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To cite this document: BenchChem. [Linc00839: A Long Non-Coding RNA in Cancer
Progression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192188#ax15839-biological-pathway-involvement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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